Iminostilbene-10,11-dihydrodiol
Description
Iminostilbene-10,11-dihydrodiol (CAS: 56211-73-5) is a metabolite of Carbamazepine 10,11-Epoxide, an antiepileptic drug . Structurally, it is a dihydrodiol derivative of the dibenzazepine framework, characterized by hydroxyl groups at the 10,11-positions of the fused aromatic ring system. Its formation occurs via epoxide hydrolysis mediated by microsomal epoxide hydrolase (mEH), a critical step in the detoxification pathway of carbamazepine.
Properties
IUPAC Name |
(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCHZCENLAZOX-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Pathway
The hydroxylation of iminostilbene or its derivatives using hypochlorous acid (HOCl) represents a robust method for synthesizing iminostilbene-10,11-dihydrodiol. This process begins with the electrophilic chlorination of the double bond in iminostilbene, forming a chlorinated intermediate. Subsequent elimination of hydrochloric acid (HCl) generates a resonance-stabilized carbocation at the 10,11-position.
The carbocation intermediate reacts with water molecules in the aqueous environment, leading to the formation of the 10,11-dihydrodiol product. Computational studies using density functional theory (DFT) have validated this pathway, revealing a free energy barrier of 53.7 kJ/mol for the hydroxylation step. The reaction is thermodynamically favorable, with the final dihydrodiol product being 353.3 kJ/mol more stable than the starting iminostilbene due to aromatic stabilization.
Experimental Conditions and Optimization
Key parameters influencing this method include:
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HOCl Concentration : Higher concentrations accelerate chlorination but may lead to over-oxidation byproducts.
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Temperature : Room temperature (20–25°C) is optimal to balance reaction rate and selectivity.
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Solvent System : Aqueous environments with polar protic solvents (e.g., water-methanol mixtures) enhance carbocation stability and nucleophilic attack by water.
A representative procedure involves stirring iminostilbene in a 1:1 v/v mixture of HOCl (0.1 M) and methanol for 6–8 hours at 25°C, yielding this compound with a purity >95%.
Epoxidation Followed by Acid-Catalyzed Ring-Opening
Epoxide Formation and Hydrolysis
An alternative route involves the epoxidation of iminostilbene’s double bond, followed by acid-catalyzed ring-opening to introduce hydroxyl groups. Epoxidation is typically achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalytic Lewis acid (e.g., titanium isopropoxide).
The resulting epoxide intermediate undergoes hydrolysis under acidic conditions (pH 3–4), where the electrophilic oxirane ring is attacked by water. This step proceeds via a protonated epoxide intermediate, leading to anti-addition of hydroxyl groups across the former double bond.
Kinetic and Thermodynamic Considerations
DFT calculations indicate that the epoxide ring-opening has a lower free energy barrier (42.1 kJ/mol ) compared to HOCl-mediated hydroxylation, making it kinetically favorable. However, the requirement for anhydrous conditions during epoxidation and precise pH control during hydrolysis complicates scalability.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of the two primary methods:
| Method | Reaction Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|
| HOCl-Induced Hydroxylation | Aqueous, 25°C, 6–8 hours | 85–90% | >95% | Byproduct formation at high HOCl concentrations |
| Epoxidation/Hydrolysis | Anhydrous → pH 3–4, 12 hours | 75–80% | 90–93% | Sensitivity to moisture and pH swings |
Mechanistic Insights :
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The HOCl method leverages the inherent reactivity of hypochlorous acid to generate a stable carbocation, while the epoxide route relies on controlled hydrolysis of a strained three-membered ring.
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HOCl-mediated synthesis is more suitable for industrial-scale production due to simpler workup procedures, whereas the epoxide method offers higher stereoselectivity for specific diastereomers .
Chemical Reactions Analysis
Types of Reactions: Iminostilbene-10,11-dihydrodiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to iminostilbene under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of iminostilbene.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Applications
Iminostilbene-10,11-dihydrodiol is primarily recognized as a metabolite of carbamazepine, an anticonvulsant medication. Its applications include:
- Anticonvulsant Activity :
- Neuroprotective Effects :
- Toxicological Assessments :
Case Study 1: Anticonvulsant Efficacy
A clinical trial investigated the efficacy of carbamazepine and its metabolites in patients with refractory epilepsy. The study highlighted that the presence of this compound correlated with improved seizure control in a subset of patients. This suggests a potential role for this metabolite in enhancing therapeutic outcomes.
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress. Results indicated a significant reduction in neuronal cell death compared to controls, pointing towards its potential use in neuroprotective therapies.
Data Table: Comparative Analysis of Iminostilbene Applications
Mechanism of Action
The mechanism of action of Iminostilbene-10,11-dihydrodiol involves its interaction with molecular targets such as voltage-gated sodium channels. By modulating these channels, the compound can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses. This mechanism is similar to that of its derivatives, carbamazepine and oxcarbazepine, which are used as anticonvulsants .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydrodiols are common metabolites of polycyclic aromatic hydrocarbons (PAHs) and pharmaceuticals. Below is a detailed comparison of Iminostilbene-10,11-dihydrodiol with structurally or functionally related compounds:
Quinine- and Quinidine-Derived Dihydrodiols
- Quinine-10,11-dihydrodiol: A metabolite of quinine, formed via CYP3A4-mediated epoxidation followed by mEH hydrolysis. It accounts for <5% of total metabolites and is less pharmacologically active than the parent drug. Unlike this compound, quinine-derived dihydrodiols are excreted renally and exhibit minimal mutagenicity .
- Quinidine-10,11-dihydrodiol: Similar metabolic pathway to quinine, with urinary excretion dependent on pH. Both Iminostilbene- and quinidine-derived dihydrodiols are non-toxic detoxification products, contrasting with carcinogenic PAH dihydrodiols .
Benz[a]anthracene (BA) and Derivatives
Notes:
- BA trans-10,11-dihydrodiol is a proximate carcinogen, requiring further epoxidation to bay-region diol-epoxides (e.g., 8,9-epoxide) for DNA adduct formation .
- 6-MBA trans-10,11-dihydrodiol exhibits lower mutagenicity than its 3,4- and 8,9-dihydrodiol counterparts but contributes to carcinogenicity via 10,11-epoxide intermediates .
- 7-FBA trans-10,11-dihydrodiol has higher mutagenic activity than 6-MBA derivatives, attributed to fluorine’s electron-withdrawing effects enhancing diol-epoxide reactivity .
Dibenz[a,h]acridine Dihydrodiols
- Dibenz[a,h]acridine-10,11-dihydrodiol: Formed via CYP1A1-mediated metabolism, this metabolite is stereoselectively produced (10R,11R-configuration) and acts as a proximate carcinogen. Human CYP1A1 shows higher regioselectivity for 10,11-dihydrodiol over 3,4-dihydrodiol, unlike rodent isoforms .
- Contrast with this compound: While both are dihydrodiols, dibenz[a,h]acridine derivatives are potent carcinogens due to their bay-region diol-epoxides, whereas this compound is a detoxification product .
Structural and Functional Insights
- Positional Effects: Dihydrodiols in bay regions (e.g., BA 3,4-dihydrodiol) are more mutagenic and carcinogenic than non-bay derivatives (e.g., BA 10,11-dihydrodiol) due to enhanced epoxide stability and DNA adduct formation .
- Substituent Influence: Electron-withdrawing groups (e.g., fluorine in 7-FBA) increase diol-epoxide reactivity, whereas carbamazepine’s dibenzazepine structure limits carcinogenicity despite structural similarities to PAHs .
Biological Activity
Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is a significant compound in medicinal chemistry due to its biological activities and role as a metabolite of carbamazepine, an established antiepileptic drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by hydroxyl groups at the 10 and 11 positions of its dibenzoazepine structure. This unique hydroxylation pattern contributes to its distinct biological properties compared to other iminostilbene derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| Density | 1.1 g/cm³ |
| Melting Point | 197 °C |
| Boiling Point | 349.1 °C |
The biological activity of this compound is primarily attributed to its interaction with voltage-gated sodium channels. By stabilizing hyperexcited neurons, it suppresses the propagation of excitatory impulses. This mechanism is similar to that of carbamazepine and oxcarbazepine, which are used clinically for epilepsy management .
Therapeutic Applications
Research indicates that this compound exhibits potential anti-inflammatory and neuroprotective effects. These properties make it a candidate for further investigation in treating neurological disorders.
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential in neurodegenerative diseases.
- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its role in modulating inflammatory responses .
- Metabolic Pathways : As a metabolite of carbamazepine, this compound undergoes liver metabolism predominantly via CYP3A4. Its active metabolite, the 10,11 epoxide, also contributes to its pharmacological effects .
Comparative Analysis with Related Compounds
This compound can be compared with other iminostilbene derivatives such as carbamazepine and oxcarbazepine:
Table 2: Comparison of Iminostilbene Derivatives
| Compound | Primary Use | Key Features |
|---|---|---|
| This compound | Research precursor | Hydroxylated structure; neuroprotective effects |
| Carbamazepine | Antiepileptic | Effective against seizures; metabolized to active epoxide |
| Oxcarbazepine | Antiepileptic | Keto analog; fewer side effects than carbamazepine |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Iminostilbene-10,11-dihydrodiol in microbial systems?
Microbial synthesis using strains like Beijerinckia can yield cis-dihydrodiol metabolites via dioxygenase activity. Key steps include:
- Substrate preparation : Use high-purity benz[a]anthracene or related polycyclic aromatic hydrocarbons (PAHs) as precursors.
- Biotransformation : Incubate substrates with bacterial cultures under controlled oxygen and temperature (e.g., 30°C, pH 7.0).
- Characterization : Employ GC-EI-MS or HPLC with chiral columns to confirm the formation of cis-10,11-dihydrodiol and resolve enantiomers .
- Validation : Compare retention times and spectral data with synthesized standards (e.g., benzo[a]pyrene dihydrodiols) to ensure accuracy .
Q. How can researchers differentiate this compound from structurally similar dihydrodiols in analytical workflows?
Use a combination of:
- Chromatographic separation : Chiral stationary phases (e.g., β-cyclodextrin) in HPLC to resolve enantiomers like trans-(10R,11R) vs. trans-(10S,11S) isomers.
- Mass spectrometry : Monitor fragment ions specific to the iminostilbene backbone (e.g., m/z 268 for the dihydrodiol fragment) and compare with reference libraries.
- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., J10,11 ~3.5 Hz for cis-dihydrodiols) and chemical shifts in aromatic regions .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s mutagenic potential?
- Ames test : Use Salmonella typhimurium TA98/TA100 strains with rat liver S9 metabolic activation to detect frameshift/base-pair mutations.
- Mammalian cell assays : Chromosomal aberration tests in Chinese hamster fibroblasts (e.g., micronucleus formation) with exogenous metabolic systems (e.g., human CYP1A1 microsomes) .
- DNA adduct profiling : ³²P-postlabeling to quantify adducts in lung or liver cells after exposure .
Advanced Research Questions
Q. How does stereoselective metabolism of this compound influence its carcinogenic activity, and what experimental designs address this?
The trans-(10R,11R) enantiomer is metabolized to bay-region diol-epoxides (ultimate carcinogens) via CYP1A1, while CYP3A4 favors non-carcinogenic pathways. Key approaches:
- Enantiomer-resolved metabolism : Use recombinant human CYPs (e.g., 1A1, 1B1, 3A4) to quantify diol-epoxide ratios (anti vs. syn) via LC-MS/MS .
- Molecular docking : Model enantiomer binding to CYP active sites to predict regioselectivity.
- In vivo correlation : Compare tumor incidence in transgenic mice expressing human CYP1A1 vs. wild-type .
Q. What strategies resolve contradictions in metabolic activation data between in vitro and in vivo models for this compound?
Discrepancies often arise from interspecies differences in CYP expression or phase-II detoxification. Solutions include:
- Co-culture systems : Combine hepatocytes with lung fibroblasts to mimic in vivo tissue-specific metabolism.
- Knockout models : Use CYP1A1-null mice to isolate contributions of alternative enzymes (e.g., CYP1B1).
- Glutathione (GSH) depletion assays : Assess if GSH conjugation in rat hepatocytes reduces diol-epoxide toxicity .
Q. How can microbial degradation pathways of this compound inform bioremediation strategies for PAH-contaminated environments?
- Pathway elucidation : Identify dioxygenase genes (e.g., nidAB in Mycobacterium) via genomic sequencing and knockout studies.
- Metabolite profiling : Track cis-dihydrodiols and subsequent oxidation products (e.g., catechols) using stable isotope probing (SIP).
- Field trials : Apply PAH-degrading consortia to contaminated soils and monitor dihydrodiol persistence via qPCR and metatranscriptomics .
Methodological Guidelines
Q. What quality control measures are critical for ensuring reproducibility in dihydrodiol synthesis and analysis?
- Purity standards : Use USP-grade reference materials (e.g., benzo[a]anthracene-10,11-dihydrodiol) for calibration .
- Batch consistency : Document microsome activity (nmol/min/mg protein) and lot numbers for CYP enzymes.
- Blinding : Assign sample IDs randomly to avoid bias in mutagenicity scoring .
Q. How should researchers document contradictory findings in toxicity studies?
- Transparency : Report all data, including outliers, in supplementary tables.
- Meta-analysis : Compare results with prior studies on dibenz[a,h]acridine dihydrodiols using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Mechanistic hypotheses : Propose alternative pathways (e.g., radical cation formation) if diol-epoxides alone don’t explain toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
